Cas no 899739-47-0 (1-(2,4-dichlorophenyl)-2-(3,4-dimethoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo1,2-apyrazine)

1-(2,4-dichlorophenyl)-2-(3,4-dimethoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo1,2-apyrazine structure
899739-47-0 structure
Product name:1-(2,4-dichlorophenyl)-2-(3,4-dimethoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo1,2-apyrazine
CAS No:899739-47-0
MF:C21H20Cl2N2O4S
Molecular Weight:467.365502357483
CID:5485902

1-(2,4-dichlorophenyl)-2-(3,4-dimethoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo1,2-apyrazine 化学的及び物理的性質

名前と識別子

    • 1-(2,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine
    • 1-(2,4-dichlorophenyl)-2-(3,4-dimethoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo1,2-apyrazine
    • インチ: 1S/C21H20Cl2N2O4S/c1-28-19-8-6-15(13-20(19)29-2)30(26,27)25-11-10-24-9-3-4-18(24)21(25)16-7-5-14(22)12-17(16)23/h3-9,12-13,21H,10-11H2,1-2H3
    • InChIKey: HAUZYSLPQSKLMA-UHFFFAOYSA-N
    • SMILES: C12=CC=CN1CCN(S(C1=CC=C(OC)C(OC)=C1)(=O)=O)C2C1=CC=C(Cl)C=C1Cl

1-(2,4-dichlorophenyl)-2-(3,4-dimethoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo1,2-apyrazine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2706-0240-50mg
1-(2,4-dichlorophenyl)-2-(3,4-dimethoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine
899739-47-0 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2706-0240-20mg
1-(2,4-dichlorophenyl)-2-(3,4-dimethoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine
899739-47-0 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2706-0240-3mg
1-(2,4-dichlorophenyl)-2-(3,4-dimethoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine
899739-47-0 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2706-0240-10μmol
1-(2,4-dichlorophenyl)-2-(3,4-dimethoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine
899739-47-0 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2706-0240-20μmol
1-(2,4-dichlorophenyl)-2-(3,4-dimethoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine
899739-47-0 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2706-0240-1mg
1-(2,4-dichlorophenyl)-2-(3,4-dimethoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine
899739-47-0 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2706-0240-15mg
1-(2,4-dichlorophenyl)-2-(3,4-dimethoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine
899739-47-0 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2706-0240-100mg
1-(2,4-dichlorophenyl)-2-(3,4-dimethoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine
899739-47-0 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2706-0240-75mg
1-(2,4-dichlorophenyl)-2-(3,4-dimethoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine
899739-47-0 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2706-0240-2μmol
1-(2,4-dichlorophenyl)-2-(3,4-dimethoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine
899739-47-0 90%+
2μl
$57.0 2023-05-16

1-(2,4-dichlorophenyl)-2-(3,4-dimethoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo1,2-apyrazine 関連文献

1-(2,4-dichlorophenyl)-2-(3,4-dimethoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo1,2-apyrazineに関する追加情報

Recent Advances in the Study of 1-(2,4-dichlorophenyl)-2-(3,4-dimethoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine (CAS: 899739-47-0)

The compound 1-(2,4-dichlorophenyl)-2-(3,4-dimethoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine (CAS: 899739-47-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential mechanisms of action.

Recent studies have highlighted the compound's role as a promising scaffold for the development of novel kinase inhibitors. Its pyrrolo[1,2-a]pyrazine core, coupled with the dichlorophenyl and dimethoxybenzenesulfonyl substituents, provides a versatile platform for modulating protein-protein interactions and enzyme inhibition. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against a range of kinases, including those implicated in cancer and inflammatory diseases.

In terms of synthesis, advancements have been made in optimizing the yield and purity of 899739-47-0. A recent publication in Organic Letters detailed a streamlined synthetic route that reduces the number of steps and improves overall efficiency. Key improvements include the use of palladium-catalyzed cross-coupling reactions to introduce the dichlorophenyl moiety and a novel sulfonylation protocol for attaching the dimethoxybenzenesulfonyl group. These methodological advancements are expected to facilitate further structure-activity relationship (SAR) studies.

Biological evaluations have revealed that 899739-47-0 and its analogs exhibit notable activity in cellular assays. For instance, a 2024 study in ACS Chemical Biology reported that this compound shows selective inhibition of certain isoforms of protein kinase C (PKC), with IC50 values in the low micromolar range. Additionally, preliminary in vivo studies in murine models have suggested favorable pharmacokinetic properties, including reasonable oral bioavailability and metabolic stability.

Despite these promising findings, challenges remain in fully elucidating the compound's mechanism of action and optimizing its therapeutic index. Ongoing research is focused on identifying off-target effects and improving selectivity. Furthermore, computational modeling and crystallographic studies are being employed to better understand the binding interactions between 899739-47-0 and its biological targets.

In conclusion, 1-(2,4-dichlorophenyl)-2-(3,4-dimethoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine represents a compelling candidate for further drug development. Its unique chemical structure, combined with its demonstrated biological activity, positions it as a valuable tool for probing kinase-related pathways and potentially treating kinase-driven diseases. Future research should prioritize the optimization of its pharmacological properties and the exploration of its therapeutic potential in preclinical models.

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